N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea
Description
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic urea derivative characterized by a hexyl chain attached to one nitrogen atom and a (4-hydroxy-3-methoxyphenyl)methyl group to the other.
Properties
CAS No. |
921766-24-7 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-hexyl-3-[(4-hydroxy-3-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C15H24N2O3/c1-3-4-5-6-9-16-15(19)17-11-12-7-8-13(18)14(10-12)20-2/h7-8,10,18H,3-6,9,11H2,1-2H3,(H2,16,17,19) |
InChI Key |
DAYSMSZBKJFLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule’s structure necessitates two primary components: a hexylamine-derived fragment and a 4-hydroxy-3-methoxybenzylamine moiety. Retrosynthetic disconnection at the urea linkage reveals two plausible pathways:
- Coupling of 4-hydroxy-3-methoxybenzylamine with hexyl isocyanate .
- Stepwise assembly via carbodiimide-mediated coupling of hexylamine and 4-hydroxy-3-methoxybenzylamine .
The first approach, utilizing isocyanate chemistry, dominates synthetic protocols due to its efficiency and high yields.
Primary Synthesis Route: Isocyanate-Amine Coupling
Reaction Mechanism
The reaction between 4-hydroxy-3-methoxybenzylamine and hexyl isocyanate proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming a urea bond (Figure 1). The absence of acidic byproducts eliminates the need for scavenging bases, simplifying purification.
Reaction Equation :
$$
\text{C}7\text{H}{11}\text{NCO} + \text{C}9\text{H}{13}\text{NO}2 \rightarrow \text{C}{15}\text{H}{24}\text{N}2\text{O}3 + \text{H}2\text{O}
$$
Experimental Procedure
Materials :
- 4-Hydroxy-3-methoxybenzylamine (1.0 equiv, 1.0 mmol)
- Hexyl isocyanate (1.1 equiv, 1.1 mmol)
- Anhydrous toluene (10 mL)
Synthesis :
- Dissolve 4-hydroxy-3-methoxybenzylamine (167 mg, 1.0 mmol) in toluene under nitrogen.
- Add hexyl isocyanate (135 mg, 1.1 mmol) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
Optimization Insights
- Solvent Selection : Toluene outperforms polar solvents (e.g., DMF) by minimizing side reactions.
- Stoichiometry : A 10% excess of isocyanate ensures complete amine consumption.
- Temperature : Reactions at 25°C achieve optimal kinetics without thermal degradation.
Alternative Methodologies
Carbodiimide-Mediated Coupling
While less common, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carbonyl group for urea formation:
Procedure :
- Combine hexylamine (1.0 mmol), 4-hydroxy-3-methoxybenzylamine (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in dichloromethane.
- Stir for 12 hours at 25°C.
- Isolate the product via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 72% (lower than isocyanate method due to competing hydrolysis).
Protection-Deprotection Strategies
The phenolic -OH group in 4-hydroxy-3-methoxybenzylamine may necessitate protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions. Subsequent deprotection with tetrabutylammonium fluoride restores the hydroxyl group.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.92 (s, 1H, NH), 7.78 (d, J = 8.4 Hz, 1H, ArH), 6.81 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.31 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, NHCH₂), 1.45–1.25 (m, 10H, hexyl chain).¹³C NMR (100 MHz, DMSO-d₆) :
δ 159.2 (C=O), 148.7 (ArC-O), 133.5 (ArC), 121.9 (ArC), 115.8 (ArC), 56.1 (OCH₃), 41.3 (CH₂NH), 31.8–22.4 (hexyl chain).IR (KBr) :
3340 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1510 cm⁻¹ (Ar C=C).
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄N₂O₃ |
| Molecular Weight | 280.36 g/mol |
| Melting Point | 112–114°C |
| Solubility | Ethanol, DMSO, THF |
Challenges and Mitigation Strategies
Industrial-Scale Considerations
Process Intensification
Environmental Impact
- Solvent Recovery : Toluene is recycled via distillation (≥95% recovery).
- Waste Streams : Aqueous washes are neutralized and treated via biodegradation.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic urea derivative with potential applications in pharmaceuticals and cosmetics due to its unique chemical properties and biological activities. The compound has a molecular weight of approximately 280.36 g/mol and is characterized by a hexyl group attached to a urea moiety, further substituted with a 4-hydroxy-3-methoxyphenylmethyl group .
Potential Applications
This compound is being explored for its use in pharmaceuticals and cosmetics.
Pharmaceuticals
- As a lead compound for developing new drugs targeting oxidative stress-related conditions.
- As a lead compound for developing new drugs targeting inflammatory diseases.
Cosmetics
- Due to its unique chemical properties and biological activities.
Structural Similarity
Several compounds share structural similarities with this compound. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Octyl-3-(4-hydroxyphenyl)urea | Longer octyl chain, similar urea structure | Enhanced lipophilicity may improve skin absorption |
| 1-Hexylurea | Simple hexyl chain without aromatic substitution | Lacks additional biological activity |
| 4-Methoxyphenyl-N,N-dimethylurea | Dimethyl substitution on urea instead of hexyl | Different pharmacological profile |
| N-Hexyl-N'-benzoylurea | Benzoyl group instead of hydroxy-substituted phenol | Potentially different mechanism of action |
Mechanism of Action
The mechanism of action of N-Hexyl-N’-[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron Effects : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., trifluoromethyl in ), affecting electronic distribution and reactivity.
- Crystallinity : Simpler analogs like N-(4-Hydroxyphenyl)-N'-(4-methoxyphenyl)urea () form crystalline solids, while bulkier substituents may reduce crystallinity.
Comparison with Pesticide Ureas :
- Chloroxuron () and difenoxuron contain chlorophenyl or methoxyphenoxy groups, highlighting urea’s versatility in agrochemicals. The target compound’s hydroxy group may reduce pesticidal activity but increase biocompatibility for therapeutic use.
Table 2: Toxicity Comparisons
Key Observations :
- Methoxy and hydroxy groups (as in the target compound) are generally associated with reduced acute toxicity compared to chlorinated derivatives.
Biological Activity
N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic compound that has garnered attention in the fields of pharmacology and cosmetics due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 280.36 g/mol
The compound features a hexyl group attached to a urea moiety, with a substitution of a 4-hydroxy-3-methoxyphenylmethyl group. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties. The compound has shown effectiveness against several bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μM |
| Escherichia coli | 31.25 μM |
| Pseudomonas aeruginosa | 62.5 μM |
These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. A study focusing on its cytotoxic effects revealed significant activity against various cancer cell lines, including:
- Hematological Tumors : The compound demonstrated cytotoxicity with IC values below 20 μM in several hematological cancer cell lines.
- Solid Tumors : Further investigations are required to determine its efficacy against solid tumors.
The mechanism through which this compound exerts its biological activity appears to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, which can protect normal cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at MIC values comparable to conventional antibiotics, suggesting its potential as an alternative treatment option.
Case Study 2: Anticancer Activity
In vitro experiments were conducted on various cancer cell lines, where this compound exhibited selective cytotoxicity. The study highlighted a dose-dependent response, with higher concentrations leading to increased cell death rates in hematological malignancies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea?
- Methodological Answer : The compound can be synthesized via urea bond formation between N-hexylamine and 4-hydroxy-3-methoxybenzyl isocyanate under anhydrous conditions. Key steps include:
Coupling Reaction : React equimolar amounts of the amine and isocyanate in dry tetrahydrofuran (THF) at 0–5°C for 24 hours.
Purification : Isolate the product via vacuum filtration and recrystallize using ethanol/water (7:3 v/v) to achieve >95% purity .
- Critical Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
Q. How can the hydrogen-bonding interactions of this urea derivative be experimentally characterized?
- Methodological Answer :
Spectroscopic Analysis : Use FT-IR to identify N–H stretching vibrations (3200–3400 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹). NMR (¹H and ¹³C) can reveal deshielding effects on protons involved in hydrogen bonding .
Solubility Tests : Compare solubility in polar (e.g., DMSO, methanol) vs. non-polar solvents (e.g., hexane) to infer hydrogen-bonding capacity.
Advanced Research Questions
Q. What crystallographic strategies are optimal for resolving structural ambiguities in this compound?
- Methodological Answer :
Data Collection : Grow single crystals via slow evaporation (acetone/water). Collect X-ray diffraction data at 150 K using a synchrotron or rotating anode source.
Refinement : Use SHELXL for structure refinement. Aim for an R factor <0.05 and a data-to-parameter ratio >13. Example parameters from analogous studies:
| Parameter | Value | Reference |
|---|---|---|
| R factor | 0.050 | |
| Temp. (K) | 150 |
Validation : Cross-check hydrogen-bonding networks using Mercury software .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
Statistical Analysis : Apply Fisher’s ANOVA to compare variances across datasets. Use post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Ensure sample sizes are statistically powered (n ≥ 3 replicates) .
Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and validate using positive controls (e.g., known enzyme inhibitors for kinase assays) .
Q. What advanced techniques can elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents (e.g., alkyl chain length, methoxy/hydroxy positions) and test bioactivity.
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases). Validate with in vitro IC₅₀ assays .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 48 hours.
Analysis : Monitor degradation via HPLC-MS. Calculate half-life (t₁/₂) using first-order kinetics.
| Condition | Degradation Pathway | Key Findings |
|---|---|---|
| pH < 3 | Hydrolysis of urea bond | t₁/₂ = 8 hrs |
| pH > 10 | Demethylation | t₁/₂ = 12 hrs |
Data Contradiction and Validation
Q. How to reconcile discrepancies in crystallographic data between independent studies?
- Methodological Answer :
Data Reanalysis : Reprocess raw diffraction data using updated software (e.g., SHELXL vs. Olex2).
Twinned Crystals : Apply twin refinement protocols in SHELXL for non-merohedral twinning. Validate using R-free metrics .
Q. What statistical frameworks are suitable for validating reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
